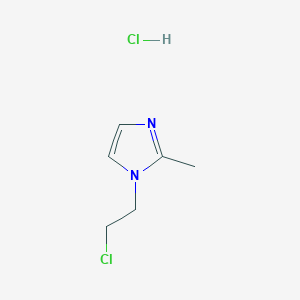

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride

説明

BenchChem offers high-quality 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-chloroethyl)-2-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZFVGZRGNLSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072304 | |

| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71215-95-7 | |

| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride"

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride (C₆H₁₀Cl₂N₂), a key heterocyclic building block in pharmaceutical research and development. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] This document details a robust and widely employed two-step synthetic strategy, beginning with the hydroxyethylation of 2-methylimidazole, followed by chlorination and subsequent salt formation. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical parameters for process control and product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole ring is a privileged scaffold in drug discovery, renowned for its unique electronic properties and its ability to engage in various biological interactions.[2] N-alkylation of the imidazole core is a fundamental transformation that allows for the introduction of diverse functionalities, significantly modulating the parent molecule's physicochemical and pharmacological properties.[1][3] The target compound, 1-(2-Chloroethyl)-2-methyl-1H-imidazole, incorporates a reactive chloroethyl side chain, making it a versatile precursor for introducing the 2-methyl-imidazolyl-ethyl moiety into larger molecules through nucleophilic substitution reactions. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in subsequent synthetic steps and formulation studies.

Physicochemical and Structural Properties

A clear understanding of the target compound's properties is essential for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | [4] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [5][6] |

| Molecular Weight | 181.06 g/mol | [5][6] |

| Appearance | Solid | [5] |

| InChI Key | ANZFVGZRGNLSBV-UHFFFAOYSA-N | [5][6] |

| SMILES String | ClCCN1C(C)=NC=C1.[H]Cl | [5][6] |

| CAS Number | Not explicitly found, but related structures are well-documented. | |

| MDL Number | MFCD09864555 | [5] |

Recommended Synthetic Strategy: A Two-Step Approach

While direct N-alkylation of 2-methylimidazole with an agent like 1-bromo-2-chloroethane is feasible, a more controlled and often higher-yielding approach involves a two-step sequence: (I) hydroxyethylation of the imidazole ring, followed by (II) deoxychlorination of the resulting alcohol. This strategy avoids potential side reactions and purification challenges associated with bifunctional alkylating agents.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols & Mechanistic Insights

Part I: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol

This initial step involves the N-alkylation of 2-methylimidazole with 2-chloroethanol. The reaction proceeds via a standard Sₙ2 mechanism. A base is required to deprotonate the acidic N-H proton of the imidazole ring, generating the more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and a suitable solvent such as isopropanol or DMF.

-

Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq), to the mixture and stir until dissolved or well-suspended. The formation of the sodium salt of 2-methylimidazole is the critical activation step.

-

Alkylation: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, filter off any inorganic salts. Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 2-(2-Methyl-1H-imidazol-1-yl)ethanol as a liquid or low-melting solid.

Part II: Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole

The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[7] This reagent is particularly effective because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7][8]

Protocol:

-

Safety First: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[8] This entire procedure must be performed in a well-ventilated fume hood.

-

Setup: Dissolve the intermediate, 2-(2-Methyl-1H-imidazol-1-yl)ethanol (1.0 eq), in an inert anhydrous solvent like dichloromethane (DCM) or chloroform in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Carefully remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude product is the free base, 1-(2-Chloroethyl)-2-methyl-1H-imidazole.

Mechanism of Chlorination with Thionyl Chloride:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Caption: Simplified mechanism of alcohol chlorination using SOCl₂.

The first step is the attack of the alcohol's oxygen on the electrophilic sulfur of thionyl chloride, displacing a chloride ion.[9] This forms a protonated alkyl chlorosulfite. A base (like pyridine, if used, or the displaced chloride ion) removes the proton. The chloride ion then attacks the carbon atom in an Sₙ2 fashion, leading to the alkyl chloride product with the liberation of SO₂ and HCl gases.[9][10]

Part III: Formation of the Hydrochloride Salt

To improve the stability and handling of the final compound, it is converted to its hydrochloride salt.

-

Dissolution: Dissolve the crude free base from Part II in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrochloric acid in ether or isopropanol to the stirred solution.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash it with a small amount of cold anhydrous ether, and dry it under vacuum.

Characterization and Quality Control

Validation of the final product's identity and purity is paramount. The following data are typical for 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride.

| Analysis Method | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl group protons (~2.5 ppm), the imidazole ring protons (~7.0-7.5 ppm), and the two methylene groups of the chloroethyl chain (triplets, ~3.9 ppm and ~4.4 ppm). The N-H proton of the hydrochloride may appear as a broad singlet at a lower field. |

| ¹³C NMR | Signals for the methyl carbon, the two methylene carbons, and the three distinct carbons of the imidazole ring. |

| Mass Spec (ESI+) | A molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₆H₉ClN₂. |

| Melting Point | A sharp melting point is indicative of high purity. |

| FT-IR | Characteristic peaks for C-H, C=N, and C-N stretching vibrations of the imidazole ring and alkyl chain. |

Safety and Handling

-

2-Methylimidazole: Can cause skin and eye irritation.[11]

-

2-Chloroethanol: Toxic and should be handled with care in a fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to produce HCl and SO₂ gas.[8] Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Hydrochloric Acid: Corrosive. Handle with care.

All waste should be neutralized and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride via the hydroxyethylation and subsequent deoxychlorination pathway represents a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently prepare this compound with high purity, enabling its application in the broader field of medicinal chemistry and drug discovery.

References

- N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. PubMed,

- Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Benchchem,

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich,

- 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1). PubChem,

- Thionyl chloride. Wikipedia,

- 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich,

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich,

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry,

- Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube,

- 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE. Benchchem,

- 2-Methylimidazole. Wikipedia,

- 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Sigma-Aldrich,

- Thionyl Chloride. Chemistry LibreTexts,

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | C6H10Cl2N2 | CID 117084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride

Abstract: This technical guide provides a detailed examination of the physicochemical properties of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a heterocyclic building block of significant interest in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's identity, physical and chemical characteristics, and a robust framework for its analytical characterization. By integrating theoretical principles with actionable experimental protocols, this guide serves as a critical resource for ensuring the quality, stability, and effective application of this compound in research and development settings.

Introduction: Strategic Importance of Physicochemical Profiling

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a bifunctional molecule featuring a reactive chloroethyl group and a methylated imidazole core. This structure makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and functional materials. The chloroethyl moiety acts as an electrophilic handle for alkylation reactions, while the imidazole ring can participate in coordination chemistry or hydrogen bonding.

Understanding the fundamental physicochemical properties of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for its successful application. Properties such as solubility, pKa, and stability directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the performance and safety of the final product. This guide elucidates these critical parameters through a combination of compiled data and detailed analytical methodologies.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. The key identifiers and structural details for 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride are summarized below.

Table 1: Chemical Identity and Structural Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 181.06 g/mol | |

| PubChem CID | 117084 | [3] |

| MDL Number | MFCD09864555 | [1] |

| InChI | 1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | [2] |

| InChI Key | ANZFVGZRGNLSBV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=NC=CN1CCCl.Cl | [2] |

The structure consists of an imidazole ring substituted at the 1-position with a 2-chloroethyl group and at the 2-position with a methyl group. As a hydrochloride salt, the imidazole ring is protonated, forming an imidazolium cation, with chloride as the counter-ion. This salt form generally enhances water solubility and crystalline stability compared to the free base.

Physical and Chemical Properties

The macroscopic behavior and chemical reactivity of the compound are dictated by its physical and chemical properties.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Source |

| Physical Form | Solid | [2] |

| Melting Point | Data not readily available. Requires experimental determination (see Protocol 3.1). | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4] Requires experimental determination (see Protocol 3.2). | |

| pKa | Data not readily available. The pKa of the parent 2-methylimidazole is ~7.85, suggesting the imidazolium ion is a moderately strong acid. Requires experimental determination (see Protocol 3.3). | |

| Storage Class | 11 - Combustible Solids | [2] |

| Stability | The chloroethyl group presents a potential liability for hydrolysis or intramolecular cyclization. The compound may be hygroscopic.[5] Recommended storage is at room temperature in a dry, well-sealed container. |

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad or depressed range suggests the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol for Aqueous Solubility Assessment

Causality: Solubility dictates the suitability of the compound for various applications, including reaction conditions and the preparation of stock solutions for biological assays.

Methodology (Equilibrium Shake-Flask Method):

-

Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of the compound using a validated analytical technique such as HPLC-UV (see Section 4.4).

-

Calculation: Report the solubility in units such as mg/mL or mol/L.

Protocol for pKa Determination

Causality: The pKa governs the ionization state of the molecule at a given pH. This is critical for understanding its behavior in biological systems, chromatographic separations, and acid-base extraction processes.

Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized, carbonate-free water.

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a calibrated burette to add a standardized solution of NaOH (e.g., 0.1 M).

-

Data Collection: Record the pH of the solution after each incremental addition of the NaOH titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Analytical Characterization Methodologies

A multi-technique approach is essential for the comprehensive characterization of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, confirming its structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the unique carbon environments.

Expected ¹H NMR Spectral Features (in D₂O):

-

Imidazole Protons (H-4, H-5): Two distinct signals in the aromatic region (approx. 7.0-7.5 ppm), likely appearing as doublets due to coupling.

-

Chloroethyl Protons (-CH₂-N, -CH₂-Cl): Two signals, likely triplets, in the range of 3.8-4.5 ppm. The protons attached to the nitrogen (-CH₂-N) would be downfield relative to the protons attached to the chlorine (-CH₂-Cl).

-

Methyl Protons (-CH₃): A singlet at approximately 2.3-2.6 ppm.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: Use a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMSP).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies. It is an excellent tool for confirming the presence of key structural motifs.

Expected FT-IR Absorption Bands (KBr Pellet or ATR):

-

N-H/C-H Stretch (Imidazolium): Broad absorptions in the 2800-3200 cm⁻¹ region.

-

C=N and C=C Stretch (Imidazole Ring): Strong absorptions around 1550-1650 cm⁻¹.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range.

-

C-Cl Stretch: A characteristic band in the 600-800 cm⁻¹ region.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 16-32).

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high precision.

Expected Mass Spectrum (Electrospray Ionization - ESI+): The primary species observed will be the cation [C₆H₉ClN₂]⁺.

-

Calculated Monoisotopic Mass: 144.0454 m/z.

-

Isotopic Pattern: A characteristic isotopic pattern for a compound containing one chlorine atom will be observed, with a peak at M+2 (m/z ~146.04) that is approximately one-third the intensity of the monoisotopic peak (M).

Experimental Protocol (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or LC-MS.

-

Data Acquisition: Acquire data in positive ion mode over an appropriate mass range.

-

Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated from the molecular formula to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. It separates the main component from any impurities, allowing for quantification.

Protocol for Purity Assessment (Reversed-Phase HPLC):

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

-

System Suitability: Equilibrate the column with the initial mobile phase conditions. Make replicate injections of a standard solution to ensure system precision (retention time RSD < 1%, peak area RSD < 2%).

-

Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~0.5 mg/mL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Diagram: General Analytical Characterization Workflow

Caption: A generalized workflow for comprehensive analytical characterization.

Conclusion

This guide has detailed the essential physicochemical properties and analytical methodologies for 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. While some physical constants require experimental determination, the provided protocols offer a robust framework for obtaining this data. The structural, physical, and chemical characteristics outlined herein are fundamental to the intelligent design of synthetic routes, the development of stable formulations, and the assurance of quality and consistency in research and manufacturing. Adherence to these analytical principles will enable scientists and researchers to confidently utilize this versatile building block in their development pipelines.

References

- Electronic Supplementary Information (for general NMR and MS analytical techniques). Source: Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdDcVRXbcLjaDImCddk7jqzXNffbjeHalo2D-UB3QxzjcPskkwVHE0SbOYSYYVpogZX9xwW0Ot6kBrM-5TB2M1yMkDseKoJYiFyI4yHYjDC12ZMSRGPbWuZ5Js3XT0uRqB2rXKXC-owSbu2sf37sA2x33HPEVRfzY6MPqR5c2wqqebPw7_lF6eCK62FSHa1rT8inElu8aNHf2RWLoeg==]

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride Product Page. Source: BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpxqtZ2iembjC4Xgc8WmifYUOri2rvz8JMFihsOqcWKdtVpc9AM0s1QqFw1HJzMPE42WuoygIszb-niLPkOyPdNCHEd90mlPq9BJhjvETpl-uWYGBb3R4qMeRnZi8bvBznelTRYfbx0Zrjw0t28oRKFbQVnVfpNEy1PoZaxXi8Yp9OMBHsepNAkWV73Rvo_YiFEFVN2TxNi9QCogk1Auh8kIyFT6MEUHXWcauq39cRsCjb8hWgaYI=]

- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Product Page (for comparison and general properties of related compounds). Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLn6hpl6-b7wWV4nJRQ68OlQ55EhEc6k6LhllpIKCXmU2zLqrg5yR2uCb9n3q5NNtRIc7l91gOaIF1XGSw0URSTOCgYoeUoHWA2djsTC3EMEsnKU2hnHQ5l71N8PjLh9wIMg2LSk_2wXkxGZ3Jdkhozt2QvHyUGZk-3YpSOOyvww8QYEXu-lMxnCZZLbP2treahWt-PR8VgE3g0gEg__I42y7FBx2L2VswVAL8i3RaRizD2AsG_UkAMw0LTR707x7InB01-b8o_MKxiPqt_OWmInB_ZrSP11SzQS0KjSR3x58dS71cEsNX8OZjyCGJo3lWuDnum6efm4_3rX7dKEAF4-RB7QGIMk-AIfwSOKnPyplFFsLfTyw=]

- Supporting Information for Molecular Tunability of Surface-Functionalized Metal Nanocrystals (for general NMR procedures). Source: Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFvy562BmKY-45YBOiPjIqKsIlu9nvEH7GGmIXfkzT4j5oEcSzWC7AYRbErueakNmyF9P7zKueMD0u5hVHgdGmTTmQSlHPPLqc04MDj8y8UzTUpEYhBhDYp_A0_BFEo_N4Ql5bnAqAExhIiRfs183--2KoNo8citM=]

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride Product Page. Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETws2bjWSaf2tVdm9iLRWRyOagVCTrXj7RqchDxfV-d6SP9S8GU91nHeTCWWL60taFTmEaYCKhmnle1xagw2RhcDcUFVKzye5D0xETDveU0YfTjHoFQ_l1FRi9caDliBqY19HfI4sM1StdfGzNiaKUArQHgOOF]

- PubChem Compound Summary for 1-(2-Chloroethyl)imidazole. Source: National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2757504]

- 1H-Imidazole hydrochloride Chemical Properties. Source: Chemsrc. [URL: https://vertexaisearch.cloud.google.

- PubChem Compound Summary for 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1). Source: National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117084]

- 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Page. Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5PNK76QfDnEICeMN4Ur9tXp-iS-KJDMWnPvpaZvlO2i9kROA9qQOtqQHxxo7OTg33VknWFGiJtgbPemodTACHUOxs541BoYuBRHVG42XIL2X2akEEeFtzGXeRbVaDxJv7ZPalvULmQ3WEFkEs5knFCc0n4kt]

- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride Product Page. Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNN51ZLZIo6FsfyFoSU9xfYHBo7LEVT_LUjv3V59gZCwu48JgE9JnYAPLSr2ToQK6cyaHWocBWEMlTLu-oesM13QM0WOCGO-kK-T1LsJZMwv6XEdf3f8i0h3HtRgdz7b0OMRRiLgtdmwR6SaJ_0Payh3wsOu5]

- Imidazole, 2-methyl-, hydrochloride IR Spectrum. Source: NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55514313&Type=IR-SPEC&Index=1#IR-SPEC]

- 2-Methylimidazole Wikipedia Page. Source: Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Methylimidazole]

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Source: ResearchGate. [URL: https://www.researchgate.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | C6H10Cl2N2 | CID 117084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

"1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride CAS number"

An In-depth Technical Guide to 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride for Advanced Research

Executive Summary: 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure combines the versatile 2-methylimidazole core, a scaffold present in numerous biologically active molecules, with a reactive chloroethyl side chain, characteristic of alkylating agents.[1][2][3] This guide provides a comprehensive technical overview of its chemical identity, a plausible synthesis pathway, critical safety and handling protocols, and its potential applications as both a reactive intermediate and a candidate for drug discovery. The absence of a dedicated CAS Number for this specific salt form underscores its status as a specialized research chemical, primarily identified by its MDL number, MFCD09864555.[4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. For 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a set of unique identifiers and established properties are used in lieu of a specific CAS number. The MDL number is the most critical identifier for procurement and database referencing.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride | - |

| MDL Number | MFCD09864555 | [4] |

| Empirical Formula | C₆H₁₀Cl₂N₂ | |

| Molecular Weight | 181.06 g/mol | |

| InChI | 1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |

| SMILES String | ClCCN1C(C)=NC=C1.[H]Cl | |

| Physical Form | Solid | |

| Storage Class | 11 - Combustible Solids |

Note: Detailed analytical data such as melting point and solubility are not consistently published by suppliers, who may offer the product on an "as-is" basis for early-stage research. Buyers are responsible for confirming the compound's identity and purity upon receipt.

Caption: Chemical structure of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride.

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis of N-alkylated imidazoles is a well-established process in organic chemistry. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride can be synthesized via the N-alkylation of 2-methylimidazole. A common and effective method involves reacting 2-methylimidazole with a suitable two-carbon electrophile containing a leaving group and a chlorine atom, such as 1-bromo-2-chloroethane, in the presence of a base, followed by acidification to form the hydrochloride salt.

Causality of Experimental Choices:

-

Starting Material: 2-methylimidazole is a commercially available and relatively inexpensive starting material.

-

Alkylating Agent: 1-bromo-2-chloroethane is chosen because the bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-position while preserving the chloro-group on the ethyl chain for subsequent applications.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the imidazole nitrogen, activating it for nucleophilic attack without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) is ideal as it dissolves the reactants and facilitates the SN2 reaction mechanism.

-

Acidification: Hydrochloric acid (HCl) is used to protonate the resulting free base, yielding the stable and often crystalline hydrochloride salt, which simplifies purification by recrystallization.

Experimental Workflow: Synthesis and Purification

Protocol:

-

Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or solid.

-

Extraction (Optional): Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

-

Purification: Collect the precipitated solid by filtration, wash with cold solvent to remove impurities, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified hydrochloride salt.

Caption: Workflow for the synthesis and purification of the target compound.

Characterization Protocols

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the methyl group, the two methylene groups of the chloroethyl chain, and the protons on the imidazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which validates the elemental composition (C₆H₉ClN₂).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A well-resolved peak with greater than 95% area is typically considered pure for research applications.[5]

Handling, Storage, and Safety

Hazard Assessment

As a chloroethyl-substituted amine, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride should be handled as a potential alkylating agent. Alkylating agents are a class of hazardous compounds known for their ability to covalently modify DNA and other biomolecules, leading to cytotoxicity and potential mutagenicity or carcinogenicity.[6][7][8] Many hazardous drugs fall into this category.[5]

-

Primary Hazards:

-

Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.

-

Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.

-

Systemic Toxicity: Due to its alkylating nature, systemic exposure carries a risk of long-term health effects. There is no established safe level of exposure for many such compounds.[5]

-

Safe Handling Protocol (Self-Validating System)

This protocol is designed to minimize exposure at every step.

-

Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to control airborne particles.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A disposable, solid-front gown with tight-fitting cuffs should be worn over a standard lab coat.

-

-

Engineering Controls: A chemical fume hood with adequate airflow is the primary engineering control. All transfers of the solid compound should be performed carefully to avoid generating dust.

-

Decontamination: At the end of the procedure, wipe down all surfaces in the fume hood with an appropriate decontamination solution (e.g., a high-pH solution followed by water and alcohol) to neutralize any residual alkylating agent.

-

Waste Disposal: All contaminated materials (gloves, gowns, pipette tips) must be disposed of in a clearly labeled hazardous waste container designated for cytotoxic compounds.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with a hazard warning.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antifungal to anticancer.[1][3][9][10] The addition of a chloroethyl group makes this particular compound a valuable tool for drug discovery.

Mechanism of Action as a Potential Alkylating Agent

The primary value of the chloroethyl moiety is its ability to act as a latent electrophile. In a physiological environment, the lone pair on the N-1 imidazole nitrogen can facilitate an intramolecular cyclization, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile that can be attacked by biological nucleophiles, such as the N7 atom of guanine in DNA.[7][8] This covalent modification (alkylation) can lead to DNA damage, strand breaks, and ultimately, cell death (apoptosis), which is the mechanistic basis for many anticancer chemotherapies.[8]

Caption: Proposed mechanism of action via aziridinium ion formation and DNA alkylation.

Role as a Synthetic Intermediate

Beyond its potential direct activity, the compound is a valuable building block. The terminal chlorine is a good leaving group that can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) in SN2 reactions. This allows for the facile synthesis of a library of derivatives where the 2-methylimidazole core is tethered to other pharmacophores or functional groups via a flexible ethyl linker. This strategy is central to modern medicinal chemistry for exploring structure-activity relationships (SAR).

Conclusion

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a specialized research chemical with significant potential in the field of drug development. Its identity is firmly established by its MDL number and spectroscopic data, despite the lack of a specific CAS number. As a potential alkylating agent, it requires stringent handling protocols. Its true value lies in its dual potential: as a lead compound for the development of novel cytotoxic agents and as a versatile synthetic intermediate for building complex molecules with diverse therapeutic applications. This guide provides the foundational knowledge for researchers to handle, synthesize, and strategically deploy this compound in advanced scientific investigations.

References

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Cureus. [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Open Access Journals. [Link]

-

Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. (n.d.). Blades Biological. [Link]

-

Reviewing the Pharmacology of Alkylating Agents. (2022). American Nurse. [Link]

-

Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. [Link]

-

(PDF) Reaction strategies for synthesis of imidazole derivatives: a review. (2022). ResearchGate. [Link]

-

Crystal structure and Hirfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2015). PubMed. [Link]

-

Alkylating agent. (n.d.). Britannica. [Link]

-

Safe handling of cytotoxics: guideline recommendations. (2015). National Center for Biotechnology Information. [Link]

-

Alkylating antineoplastic agent. (n.d.). Wikipedia. [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 6. nursingcecentral.com [nursingcecentral.com]

- 7. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted imidazole core. The imidazole moiety is a crucial component in many biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive overview of the principles, experimental protocols, and detailed spectral interpretation for the ¹H and ¹³C NMR analysis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride.

PART 1: Foundational Principles of NMR Spectroscopy for Imidazole Derivatives

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical magnetic properties of an atom's nucleus. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a detailed map of the molecular structure.

For substituted imidazoles, the chemical shifts of the ring protons and carbons are particularly informative. The electron-donating or withdrawing nature of substituents, as well as their spatial arrangement, significantly influences the electron density around the imidazole ring, leading to predictable changes in the NMR spectrum.[1][2] The hydrochloride salt form of the target molecule will also impact the electronic environment, particularly of the nitrogen atoms and adjacent protons, generally leading to a downfield shift of nearby signals due to the increased positive charge.[3]

PART 2: Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on the meticulous execution of the experimental protocol. The following is a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and ability to dissolve a wide range of organic salts. Deuterium oxide (D₂O) is another option, although it will lead to the exchange of the acidic N-H proton, causing its signal to disappear.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Acquisition Time | 3-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s |

| Number of Scans | 8-16 | 1024-4096 |

| Spectral Width | 12-16 ppm | 200-240 ppm |

| Temperature | 298 K | 298 K |

PART 3: Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Doublet | 1H | H-4 or H-5 |

| ~7.3 - 7.6 | Doublet | 1H | H-5 or H-4 |

| ~4.4 - 4.6 | Triplet | 2H | N-CH₂-CH₂-Cl |

| ~3.9 - 4.1 | Triplet | 2H | N-CH₂-CH₂-Cl |

| ~2.5 - 2.7 | Singlet | 3H | C2-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-2 |

| ~125 - 130 | C-4 or C-5 |

| ~120 - 125 | C-5 or C-4 |

| ~48 - 52 | N-CH₂-CH₂-Cl |

| ~40 - 44 | N-CH₂-CH₂-Cl |

| ~12 - 16 | C2-CH₃ |

Interpretation of the Predicted Spectra

-

Imidazole Ring Protons (H-4 and H-5): The two protons on the imidazole ring are expected to appear as doublets in the aromatic region of the spectrum due to coupling with each other. Their exact chemical shifts will depend on the electronic influence of the N-chloroethyl and C-methyl groups.[1]

-

Chloroethyl Group Protons: The two methylene groups of the chloroethyl substituent will each appear as a triplet. The methylene group attached to the nitrogen (N-CH₂) will be deshielded and appear at a lower field compared to the methylene group attached to the chlorine (CH₂-Cl) due to the electron-withdrawing effect of the positively charged imidazole ring.[6][7] They will be coupled to each other, resulting in the triplet multiplicity.

-

Methyl Group Protons: The protons of the methyl group at the C-2 position will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an sp²-hybridized carbon.

-

Imidazole Ring Carbons: The C-2 carbon, being attached to two nitrogen atoms, will be the most deshielded of the ring carbons. The C-4 and C-5 carbons will have chemical shifts in the aromatic region.[2][8]

-

Chloroethyl Group Carbons: The carbon atom directly attached to the nitrogen will be more deshielded than the carbon atom attached to the chlorine.

-

Methyl Group Carbon: The methyl carbon will appear at a high field (low ppm value), which is characteristic of sp³-hybridized carbons in alkyl groups.

Caption: Molecular structure and key proton-proton couplings.

PART 4: Troubleshooting and Advanced NMR Techniques

I. Potential Issues

-

Signal Broadening: The hydrochloride salt can be hygroscopic. The presence of water can lead to the broadening of signals, particularly those of exchangeable protons. Tautomerism, a common phenomenon in imidazoles, can also cause signal broadening if the rate of exchange is on the NMR timescale.[8][9]

-

Impurity Peaks: Always check for residual solvent peaks and any signals that do not correspond to the expected structure. These could be from starting materials, byproducts, or degradation products.

II. Advanced NMR Experiments

To confirm the assignments made from the 1D spectra, several 2D NMR experiments can be performed:

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It would confirm the coupling between H-4 and H-5, and between the two methylene groups of the chloroethyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to, allowing for unambiguous assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity of the entire molecule.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. A combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a complete and unambiguous picture of the molecular structure. By understanding the fundamental principles of NMR and following a systematic approach to data acquisition and interpretation, researchers can confidently characterize this and other related imidazole derivatives, ensuring the integrity and quality of their materials for drug discovery and development.

References

- Hassan, L. A., Omondi, B., & Nyamori, V. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.

- Gimeno, M. C. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. IntechOpen.

-

Dimitrova, B., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

- ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR...

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. BenchChem.

- SciRadar. (n.d.). NMR,C-13 NMR : IMIDAZOLE 1-OXIDES. SciRadar.

- ResearchGate. (2023). Figure S3. 13 C NMR spectra of compound 1.

- ChemicalBook. (n.d.). Imidazole(288-32-4) 13C NMR spectrum. ChemicalBook.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Fig. S6b. The 13 C NMR spectrum for compound 7e.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- ChemBridge. (n.d.). 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. ChemBridge.

- Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride. Sigma-Aldrich.

- University of Regensburg. (n.d.). Chemical shifts. University of Regensburg.

- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. University of Colorado Boulder.

- ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.

-

PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. PubChem. [Link]

- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Cytotoxic Enigma: A Mechanistic Deep Dive into 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride

Abstract

This technical guide delineates the putative mechanism of action of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a compound of interest in contemporary oncological research. Drawing from the established bioactivities of its core structural motifs—the imidazole ring and the chloroethyl group—we posit a primary mechanism centered on DNA alkylation, a hallmark of classical chemotherapy. This is likely complemented by secondary effects, including the induction of oxidative stress and impairment of mitochondrial function. This document provides a comprehensive exploration of these proposed pathways, substantiated by detailed experimental protocols for their validation. Our objective is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for investigating this promising cytotoxic agent.

Introduction: The Rationale for Investigation

The imidazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The therapeutic potential of imidazole-based compounds often stems from their ability to engage with a variety of biological targets, such as enzymes and nucleic acids.[1] The incorporation of a 2-chloroethyl moiety introduces a reactive electrophilic center, reminiscent of the nitrogen mustards, a well-established class of DNA alkylating agents used in cancer chemotherapy.[4] This structural amalgamation in 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride strongly suggests a potent cytotoxic potential, warranting a thorough mechanistic investigation.

Proposed Primary Mechanism of Action: DNA Alkylation

The central hypothesis for the cytotoxic action of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is its function as a DNA alkylating agent. This process is predicated on the chemical reactivity of the 2-chloroethyl side chain.

Chemical Activation and DNA Adduct Formation

The mechanism is proposed to initiate with an intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is a particularly favorable target for such alkylation. This initial monofunctional alkylation can be followed by a second alkylation event, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription.[4]

Diagram 1: Proposed DNA Alkylation Pathway

Caption: Proposed pathway of DNA alkylation and subsequent cellular responses.

Cellular Consequences of DNA Alkylation

The formation of DNA adducts and cross-links triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA lesions and activate downstream kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). This signaling cascade leads to the phosphorylation of a multitude of effector proteins, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway will initiate programmed cell death, or apoptosis.

Putative Secondary Mechanisms of Action

While DNA alkylation is the likely primary driver of cytotoxicity, the imidazole scaffold itself may contribute to cell death through other mechanisms.

Induction of Oxidative Stress

Several studies on imidazole derivatives have reported their ability to induce the production of reactive oxygen species (ROS).[5] An excess of ROS can lead to oxidative stress, a condition that damages cellular components, including lipids, proteins, and DNA. This can further exacerbate the DNA damage caused by alkylation and can also trigger apoptosis through independent pathways.

Mitochondrial Dysfunction

The mitochondrion is a key regulator of apoptosis. Some imidazole compounds have been shown to impair mitochondrial membrane potential.[5] A loss of mitochondrial membrane integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates the caspase cascade, a family of proteases that execute the apoptotic program.

Diagram 2: Interplay of Proposed Cytotoxic Mechanisms

Caption: Synergistic pathways leading to cytotoxicity.

Experimental Validation Protocols

To substantiate the proposed mechanisms of action, a series of in vitro experiments are recommended.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Table 1: Experimental Protocol for MTT Assay

| Step | Procedure | Rationale |

| 1 | Seed cancer cells (e.g., A549, HCT116) in 96-well plates and allow to adhere overnight. | To establish a healthy, proliferating cell population for treatment. |

| 2 | Treat cells with a serial dilution of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride for 24, 48, and 72 hours. | To determine the dose- and time-dependent effects on cell viability. |

| 3 | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. | Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals. |

| 4 | Solubilize the formazan crystals with DMSO or another suitable solvent. | To allow for spectrophotometric quantification. |

| 5 | Measure the absorbance at 570 nm using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |

| 6 | Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point. | To quantify the cytotoxic potency of the compound. |

Verification of DNA Alkylation

Direct evidence of DNA alkylation can be obtained through various methods.

Table 2: Experimental Protocol for Comet Assay (Single Cell Gel Electrophoresis)

| Step | Procedure | Rationale |

| 1 | Treat cancer cells with the compound at its IC50 concentration for a defined period. | To induce DNA damage. |

| 2 | Embed the treated cells in a low-melting-point agarose on a microscope slide. | To immobilize the cells for electrophoresis. |

| 3 | Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid. | To expose the DNA. |

| 4 | Subject the slides to alkaline electrophoresis. | The alkaline conditions will unwind the DNA, and the electric field will cause fragmented DNA to migrate out of the nucleoid, forming a "comet tail". |

| 5 | Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. | To visualize the comet. |

| 6 | Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. | The amount of DNA in the tail is proportional to the number of DNA strand breaks. |

Analysis of Cell Cycle and Apoptosis

Flow cytometry is a powerful tool to assess the effects of the compound on cell cycle progression and apoptosis.

Diagram 3: Experimental Workflow for Flow Cytometry Analysis

Caption: Flowchart for cell cycle and apoptosis analysis.

Measurement of Reactive Oxygen Species (ROS)

The intracellular generation of ROS can be quantified using fluorescent probes.

Table 3: Experimental Protocol for ROS Detection

| Step | Procedure | Rationale |

| 1 | Treat cells with the compound in the presence or absence of an antioxidant (e.g., N-acetylcysteine). | The antioxidant will serve as a negative control to confirm that the observed effect is due to ROS. |

| 2 | Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). | DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). |

| 3 | Measure the fluorescence intensity using a fluorometer or flow cytometer. | The fluorescence intensity is proportional to the intracellular ROS levels. |

Conclusion and Future Directions

The available evidence strongly suggests that 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride acts as a DNA alkylating agent, leading to cell cycle arrest and apoptosis. This primary mechanism may be potentiated by the induction of oxidative stress and mitochondrial dysfunction. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and further elucidating the intricate molecular interactions of this compound. Future research should focus on identifying the specific DNA adducts formed, characterizing the key proteins involved in the cellular response, and evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models. A comprehensive understanding of its mechanism of action is paramount for its potential translation into a clinically effective anticancer agent.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review)

- Application of DNA-Alkylating Pyrrole-Imidazole Polyamides for Cancer Tre

- Imidazoles as potential anticancer agents - PMC - PubMed Central.

- New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modul

- Alkyl

- Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - NIH.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

"reactivity of the chloroethyl group in imidazole derivatives"

An In-Depth Technical Guide to the Reactivity of the Chloroethyl Group in Imidazole Derivatives

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroethyl group appended to imidazole scaffolds, a common structural motif in medicinal chemistry. We delve into the fundamental electronic and steric factors governing this reactivity, with a primary focus on the pivotal role of the imidazole nitrogen in accelerating nucleophilic substitution via neighboring group participation (NGP). The formation and subsequent reactions of the highly electrophilic aziridinium ion intermediate are elucidated as the key mechanistic pathway. This guide contrasts the NGP-mediated route with direct SN2 displacement and E2 elimination, providing a framework for predicting and controlling reaction outcomes. Key modulatory factors, including pH, solvent, and steric effects, are discussed in detail. To bridge theory and practice, we provide field-tested experimental protocols for conducting nucleophilic substitution and for monitoring reaction kinetics by High-Performance Liquid Chromatography (HPLC). Finally, we explore the strategic application of this unique reactivity profile in the rational design of targeted covalent inhibitors for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of chloroethyl-imidazole derivatives.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the natural amino acid histidine.[1] Its unique combination of aromaticity, basicity, and hydrogen bonding capability makes it a versatile component in drug design. When functionalized with a 2-chloroethyl side chain, the imidazole moiety is transformed from a stable aromatic core into a potent and tunable alkylating agent.

The reactivity of the chloroethyl group in these derivatives is not analogous to that of a simple primary alkyl chloride. Instead, it is dramatically enhanced and mechanistically dictated by the adjacent imidazole ring. Understanding and controlling this reactivity is paramount for chemists aiming to use these compounds as synthetic intermediates or as active pharmacophores, such as covalent inhibitors.[2] This guide will dissect the underlying principles of this reactivity and provide practical, actionable insights for laboratory applications.

Chapter 1: The Dominant Role of Neighboring Group Participation (NGP)

The enhanced reactivity of 1-(2-chloroethyl)imidazole and its analogues is a classic example of neighboring group participation (NGP), also known as anchimeric assistance.[3][4] NGP is the intramolecular interaction of a functional group with a reaction center, which often leads to a significant increase in reaction rate and can alter the stereochemical outcome.[3][5]

In this system, the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as an internal nucleophile. This nitrogen is perfectly positioned to attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This initial, rate-accelerating step displaces the chloride leaving group and forms a strained, three-membered cationic ring known as an aziridinium ion .[6][7]

This intramolecular pathway is kinetically favored over a direct intermolecular attack by an external nucleophile for two primary reasons:

-

Proximity: The internal nucleophile (the imidazole nitrogen) is tethered to the electrophilic center, resulting in a high effective concentration and a more favorable entropy of activation compared to an external nucleophile.[6]

-

Formation of a Potent Electrophile: The resulting aziridinium ion is a highly strained, charged species. This makes it an exceptionally potent electrophile, readily attacked by even weak external nucleophiles in the second step of the reaction.[8]

The overall reaction is a two-step process: a slow (but accelerated) intramolecular cyclization followed by a very fast intermolecular ring-opening. This mechanism is directly analogous to the activation of nitrogen mustards, a well-studied class of alkylating agents.[7][9]

Chapter 2: Competing Reaction Pathways

While the NGP-mediated pathway is often dominant, other mechanisms can compete depending on the substrate, nucleophile, and reaction conditions. A full understanding requires consideration of these alternative routes.

-

Pathway A: Neighboring Group Participation (via Aziridinium Ion) : This is the principal mechanism. The imidazole N-3 attacks the chloroethyl group to form the aziridinium intermediate, which is then opened by an external nucleophile (Nu⁻). This two-step sequence results in overall retention of stereochemistry if the starting material were chiral.

-

Pathway B: Direct SN2 Substitution : A strong external nucleophile directly attacks the carbon bearing the chlorine, displacing it in a single concerted step. This pathway is more likely with highly potent nucleophiles and under conditions that suppress the nucleophilicity of the imidazole nitrogen (e.g., low pH).

-

Pathway C: E2 Elimination : If the external nucleophile is also a strong, sterically hindered base, it can abstract a proton from the carbon adjacent to the chloro-substituted carbon, leading to the formation of a vinyl-imidazole product.

Chapter 3: Factors Modulating Reactivity

The ability to control the reaction outcome is a hallmark of a skilled synthetic chemist. For chloroethyl-imidazoles, several factors can be tuned to favor one pathway over another.

pH

The pH of the reaction medium is arguably the most critical factor. The neighboring group participation pathway requires a neutral, nucleophilic imidazole nitrogen. The pKa of the imidazolium ion is approximately 7.

-

Neutral to Basic Conditions (pH > 7): The imidazole nitrogen is deprotonated and highly nucleophilic, strongly favoring the NGP pathway (Pathway A).

-

Acidic Conditions (pH < 6): The imidazole nitrogen becomes protonated to form an imidazolium salt. This protonation completely neutralizes its nucleophilicity, shutting down the NGP pathway. Under these conditions, the chloroethyl group behaves more like a conventional alkyl halide, and direct SN2 substitution (Pathway B) by an external nucleophile becomes the more probable route, albeit at a much slower overall rate.

Solvent

The choice of solvent impacts reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are ideal for promoting the NGP pathway. They can solvate the departing chloride anion and the cationic aziridinium intermediate, stabilizing the transition state for the first, rate-limiting step.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen-bond with the imidazole nitrogen, slightly reducing its nucleophilicity. More importantly, they can also solvate the external nucleophile, potentially decreasing its reactivity for a direct SN2 attack.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions are generally much slower in nonpolar solvents, as they do not effectively stabilize the charged intermediates and transition states involved in either the NGP or SN2 pathways.

Nucleophile Strength and Steric Hindrance

The nature of the external nucleophile determines the rate of the second step in the NGP pathway and whether direct SN2 or E2 pathways can compete.

-

Strong, Unhindered Nucleophiles (e.g., N₃⁻, I⁻, RS⁻): These will rapidly open the aziridinium ion. They can also participate in direct SN2 reactions, but this is often slower than the NGP pathway unless the NGP mechanism is inhibited (e.g., by low pH).

-

Weak Nucleophiles (e.g., H₂O, ROH): These are generally not potent enough for a direct SN2 reaction but can efficiently open the highly activated aziridinium ion intermediate.

-